molecular formula C7H6F2O2S B045312 ((Difluoromethyl)sulfonyl)benzene CAS No. 1535-65-5

((Difluoromethyl)sulfonyl)benzene

Cat. No. B045312
CAS RN: 1535-65-5
M. Wt: 192.19 g/mol
InChI Key: LRHDNAVPELLXDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"(Difluoromethyl)sulfonyl)benzene" is a chemical compound of significant interest in organic chemistry, especially for its unique structural and chemical properties that make it a versatile intermediate in the synthesis of various organic compounds. Its analysis includes synthesis methods, molecular structure elucidation, chemical reactivity, and physical and chemical properties.

Synthesis Analysis

The synthesis of compounds related to "(Difluoromethyl)sulfonyl)benzene" often involves reactions such as sulfonation, fluorination, and metalation. For example, a novel synthesis approach for preparing five-membered heterocycles containing the sulfonyl group via dilithiation followed by reaction with gem-dihalo compounds, esters, or acyl halides demonstrates the versatility of sulfonyl benzene derivatives in organic synthesis (Cabiddu et al., 1993).

Molecular Structure Analysis

The molecular structure of sulfonyl benzene derivatives, including "(Difluoromethyl)sulfonyl)benzene," can be characterized using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR). Studies often employ density functional theory (DFT) calculations to predict and compare molecular geometry and vibrational frequencies with experimental data, providing insights into the stability and electronic properties of these compounds (Sarojini et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving "(Difluoromethyl)sulfonyl)benzene" derivatives showcase their reactivity towards various organic synthesis applications. For instance, photocatalytic methods have been developed for the sulfonylation of benzylic C-H bonds, highlighting the compound's role in introducing sulfonyl groups into aromatic compounds through innovative reaction pathways (Gong et al., 2018).

Physical Properties Analysis

The physical properties of "(Difluoromethyl)sulfonyl)benzene" and its derivatives, such as solubility, boiling and melting points, and stability, are crucial for their application in various chemical processes. These properties are often determined through empirical studies and contribute to the understanding of the compound's behavior in different chemical environments.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and the ability to undergo various organic reactions, are essential aspects of "(Difluoromethyl)sulfonyl)benzene" research. Studies on the synthesis and reactivity of difluoroacetoxy-containing sulfoximines provide insight into the electrophilic and nucleophilic properties of sulfonyl benzene derivatives, demonstrating their potential in creating highly selective and regioselective organic transformations (Wang et al., 2021).

Scientific Research Applications

  • Synthesis of Pharmaceuticals : Benzene sulfonyl compounds, similar to ((Difluoromethyl)sulfonyl)benzene, are used in the selective alkylation of the N-H of pyrrolopyrimidines and 5-aminoindoles, which facilitates the synthesis of various pharmaceuticals (Sobolov, Sun, & Cooper, 1998).

  • Treatment and Prevention of Bacterial Infections : Compounds with sulfonyl, sulfinyl, or sulfenyl groups on benzene rings are useful in synthesis and have biological activity relevant to treating and preventing bacterial infections (Brown, 1996).

  • Sulfonation Processes : These compounds are also involved in sulfonation processes, which are crucial in various chemical synthesis pathways (Brown, 1991).

  • Extraction and Separation of Hydrocarbons : In a study on the separation of benzene and hexane, short alkyl chains in ionic liquids containing sulfonyl-amide groups led to more effective extraction, highlighting the potential of sulfonyl compounds in industrial applications (Arce, Earle, Rodríguez, & Seddon, 2007).

  • Photocatalysis : A novel method for benzylic C-H bond sulfonylation under visible light was demonstrated, offering potential industrial applications (Gong, Chen, Lai, Cheng, Sun, & Wu, 2018).

  • Herbicidal Activity : Sulfonanilides with pyrimidinyl-containing groups at the 2′-position, which may be related to sulfonyl benzene structures, show excellent pre-emergence herbicidal activity without harming rice plants (Yoshimura et al., 2011).

  • Bioremediation : Bioremediation of groundwater contaminated with benzene and sulfolane can be achieved using specific bacteria, highlighting the environmental applications of such compounds (Yang et al., 2019).

Safety And Hazards

The safety data sheet for ((Difluoromethyl)sulfonyl)benzene indicates that it causes severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, and to prevent inhalation of vapors and smoke . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Future Directions

Recent advances in difluoromethylation processes based on X–CF2H bond formation have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This field of research has benefited from the invention of multiple difluoromethylation reagents .

properties

IUPAC Name

difluoromethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2O2S/c8-7(9)12(10,11)6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHDNAVPELLXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60473498
Record name ((Difluoromethyl)sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Difluoromethyl)sulfonyl)benzene

CAS RN

1535-65-5
Record name ((Difluoromethyl)sulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60473498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name difluoromethanesulfonylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
((Difluoromethyl)sulfonyl)benzene
Reactant of Route 2
((Difluoromethyl)sulfonyl)benzene
Reactant of Route 3
Reactant of Route 3
((Difluoromethyl)sulfonyl)benzene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
((Difluoromethyl)sulfonyl)benzene
Reactant of Route 5
((Difluoromethyl)sulfonyl)benzene
Reactant of Route 6
((Difluoromethyl)sulfonyl)benzene

Citations

For This Compound
11
Citations
C Wu, X Shen, J Dai, J Xu, H Xu - Organic & Biomolecular Chemistry, 2021 - pubs.rsc.org
Easily available aryl and alkyl thiocyanates were converted into the corresponding (benzenesulfonyl)difluoromethyl thioethers via the direct nucleophilic substitution of ((difluoromethyl)-…
Number of citations: 1 pubs.rsc.org
E Nobile, JP Hébert, T Castanheiro… - … Process Research & …, 2022 - ACS Publications
An easy-to-handle protocol for the synthesis of an efficient electrophilic (phenylsulfonyl)difluoromethylating reagent, namely, the S-([phenylsulfonyl]difluoromethyl)-dibenzothiophenium …
Number of citations: 4 pubs.acs.org
JBI Sap, CF Meyer, J Ford, NJW Straathof, AB Dürr… - Nature, 2022 - nature.com
The advent of total-body positron emission tomography (PET) has vastly broadened the range of research and clinical applications of this powerful molecular imaging technology 1 . …
Number of citations: 23 www.nature.com
X Yao, Z Li, H Mei, J Escorihuela… - The Journal of …, 2023 - ACS Publications
A new S N 2′ reaction type of Morita–Baylis–Hillman (MBH) ester with sulfonyl anion, generated in situ via detrifluoroacetylation as a nucleophile is developed. Experimental results …
Number of citations: 3 pubs.acs.org
B Xing, C Ni, J Hu - Chinese Journal of Chemistry, 2018 - Wiley Online Library
A copper‐mediated di‐ and monofluoromethanesulfonylation of arenediazonium tetrafluoroborates using di‐ and monofluoromethanesulfinate reagents provides aryl difluoromethyl (or …
Number of citations: 32 onlinelibrary.wiley.com
PM Wehn, JP Rizzi, DD Dixon, JA Grina… - Journal of medicinal …, 2018 - ACS Publications
HIF-2α, a member of the HIF family of transcription factors, is a key oncogenic driver in cancers such as clear cell renal cell carcinoma (ccRCC). A signature feature of these cancers is …
Number of citations: 65 pubs.acs.org
M Sowaileh - 2018 - egrove.olemiss.edu
The significant applications of fluorinated molecules in the pharmaceutical, agrochemical, and material sciences make them attractive synthetic targets. Difluoromethylation methods are …
Number of citations: 2 egrove.olemiss.edu
C Batisse, MFC Davila, M Castello, A Messara, B Vivet… - Tetrahedron, 2019 - Elsevier
The -CHF 2 moiety has shown a growing interest in pharmaceutical and agrochemical applications over the last few years. Its introduction is therefore a current research topic for …
Number of citations: 9 www.sciencedirect.com
OC Kiss, PJH Scott, M Behe, I Penuelas… - EJNMMI …, 2023 - Springer
Background The Editorial Board of EJNMMI Radiopharmacy and Chemistry releases a biannual highlight commentary to update the readership on trends in the field of …
Number of citations: 12 link.springer.com
D Liu, Z Zhang, J Yu, H Chen, X Lin, M Li… - Organic Chemistry …, 2022 - pubs.rsc.org
Direct benzylic C(sp3)–H thiocyanation is explored as a straightforward strategy toward the synthesis of thiocyanate derivatives. We report herein an electrochemical protocol for site-…
Number of citations: 18 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.